molecular formula C11H19Cl2N3O B3095730 N1-[4-(Dimethylamino)phenyl]-beta-alaninamide dihydrochloride CAS No. 1269039-52-2

N1-[4-(Dimethylamino)phenyl]-beta-alaninamide dihydrochloride

Cat. No.: B3095730
CAS No.: 1269039-52-2
M. Wt: 280.19
InChI Key: JMZNWRBOLXPBDA-UHFFFAOYSA-N
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Description

N1-[4-(Dimethylamino)phenyl]-beta-alaninamide dihydrochloride is a chemical compound with the CAS Number: 1269039-52-2. It has a molecular weight of 280.2 and its IUPAC name is 3-amino-N-[4-(dimethylamino)phenyl]propanamide dihydrochloride . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17N3O.2ClH/c1-14(2)10-5-3-9(4-6-10)13-11(15)7-8-12;;/h3-6H,7-8,12H2,1-2H3,(H,13,15);2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 280.2 .

Scientific Research Applications

Synthesis and Structural Analysis

Research on related compounds demonstrates applications in the synthesis of novel organic materials. For instance, studies have shown the synthesis of conjugate dimers through oxidative dimerization processes, which could have implications for developing new materials with unique electronic and optical properties (Rodríguez et al., 2001). These materials may find applications in electronics, photonics, and as components in optical devices due to their charge-transfer complex formation capabilities.

Nonlinear Optical Properties

Compounds similar to "N1-[4-(Dimethylamino)phenyl]-beta-alaninamide dihydrochloride" have been investigated for their nonlinear optical properties. A study on a novel chalcone derivative compound revealed significant third-order nonlinear optical properties, suggesting potential applications in optical limiting devices and other optical applications (Rahulan et al., 2014).

Photochemistry Applications

The photochemistry of aryl azides, which shares structural similarities with "this compound," has been studied to understand the behavior of such compounds under light exposure. These studies contribute to the broader knowledge of reaction mechanisms that could be useful in photochemical synthesis and applications in developing light-sensitive materials (Shields et al., 1987).

Catalysis and Ligand Efficiency

Research has shown that related compounds can act as efficient ligands in catalytic reactions. For example, N,N-dimethyl-beta-alanine has been found to be a powerful ligand in palladium-catalyzed Heck reactions, suggesting that similar compounds might also enhance the efficiency of other catalytic processes (Cui et al., 2006).

Molecular Modelling and Interaction Studies

Metal complexes involving similar chemical structures have been studied for their interaction with DNA and proteins, as revealed through in silico molecular modeling. Such studies provide insights into the potential biomedical applications of these compounds, including their use as probes for DNA or as drug candidates with specific targeting capabilities (Rani et al., 2020).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

3-amino-N-[4-(dimethylamino)phenyl]propanamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.2ClH/c1-14(2)10-5-3-9(4-6-10)13-11(15)7-8-12;;/h3-6H,7-8,12H2,1-2H3,(H,13,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZNWRBOLXPBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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